molecular formula C55H74MgN4O6 B101401 Bacteriochlorophyll CAS No. 17499-98-8

Bacteriochlorophyll

Cat. No.: B101401
CAS No.: 17499-98-8
M. Wt: 911.5 g/mol
InChI Key: DSJXIQQMORJERS-JBRJOJLESA-M
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Description

Bacteriochlorophylls are photosynthetic pigments found in various phototrophic bacteria. These pigments were discovered by C. B. van Niel in 1932 . They are structurally related to chlorophylls, which are the primary pigments in plants, algae, and cyanobacteria. Bacteriochlorophylls enable bacteria to conduct photosynthesis, albeit through an anoxygenic process that does not produce oxygen as a byproduct. These pigments absorb wavelengths of light that are not absorbed by plants or cyanobacteria, allowing bacteria to thrive in different ecological niches .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bacteriochlorophylls can be synthesized from divinyl chlorophyllide a or chlorophyllide a. The preparation involves the conversion of chlorophyll into bacteriochlorophyllide in methanol by chlorophyllase . The synthetic route includes the formation of tetrapyrroles, a dicarboxylic acid, a methyl ester, a methyl ketone, and the incorporation of a magnesium ion .

Industrial Production Methods: Large-scale preparations of bacteriochlorophylls involve techniques such as dioxane precipitation and column chromatography . These methods allow for the efficient extraction and purification of bacteriochlorophylls from bacterial cultures.

Chemical Reactions Analysis

Types of Reactions: Bacteriochlorophylls undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the pigment’s structure and function.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions include modified bacteriochlorophyll derivatives with altered absorption properties and enhanced stability .

Mechanism of Action

Bacteriochlorophylls capture light energy and convert it into chemical energy through a series of electron transfer reactions. The pigments absorb light and transfer the energy to a reaction center, where it drives the synthesis of adenosine triphosphate (ATP) and other energy-rich compounds. The molecular targets include various proteins and enzymes involved in the photosynthetic electron transport chain .

Comparison with Similar Compounds

    Chlorophyll a: Found in plants, algae, and cyanobacteria. It is the primary pigment for oxygenic photosynthesis.

    Chlorophyll b: An accessory pigment that complements chlorophyll a by absorbing light in different wavelengths.

    Bacteriochlorophyll b, c, d, e, f, g: Variants of this compound found in different bacterial species.

Uniqueness: Bacteriochlorophylls are unique in their ability to absorb light in the near-infrared region, which is not utilized by chlorophylls in plants. This allows phototrophic bacteria to inhabit environments with low light intensity and different light spectra .

Properties

CAS No.

17499-98-8

Molecular Formula

C55H74MgN4O6

Molecular Weight

911.5 g/mol

IUPAC Name

magnesium;methyl 16-acetyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaene-3-carboxylate

InChI

InChI=1S/C55H75N4O6.Mg/c1-13-39-34(7)41-29-46-48(38(11)60)36(9)43(57-46)27-42-35(8)40(52(58-42)50-51(55(63)64-12)54(62)49-37(10)44(59-53(49)50)28-45(39)56-41)23-24-47(61)65-26-25-33(6)22-16-21-32(5)20-15-19-31(4)18-14-17-30(2)3;/h25,27-32,34-35,39-40,51H,13-24,26H2,1-12H3,(H-,56,57,58,59,60,62);/q-1;+2/p-1/b33-25+;

InChI Key

DSJXIQQMORJERS-JBRJOJLESA-M

Isomeric SMILES

CCC1C(C2=CC3=C(C(=C([N-]3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)C5C(=O)OC)CCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C.[Mg+2]

SMILES

CCC1C(C2=CC3=C(C(=C([N-]3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)C5C(=O)OC)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C.[Mg+2]

Canonical SMILES

CCC1C(C2=CC3=C(C(=C([N-]3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)C5C(=O)OC)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C.[Mg+2]

17499-98-8

physical_description

Dark blue solid;  [Sigma-Aldrich MSDS]

Related CAS

18025-10-0

Synonyms

Bacteriochlorophyll
Bacteriochlorophylls

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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